7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a heterocyclic compound characterized by the fusion of oxadiazole and diazepine rings. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields. The compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is cataloged under the chemical identifier 68278-52-4 and has been referenced in several scientific studies and chemical databases, including BenchChem and PubMed Central. These sources provide insights into its synthesis, properties, and potential applications in research.
7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one belongs to the class of oxadiazole derivatives and diazepine derivatives, which are known for their diverse biological activities. The specific fusion of these two rings contributes to its unique reactivity and potential pharmacological effects.
The synthesis of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one typically involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity.
The synthetic route requires careful management of temperature and solvent choice. Anhydrous conditions are crucial to prevent hydrolysis or unwanted side reactions. The refluxing process facilitates the necessary energy for the reaction to proceed efficiently.
The molecular structure of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one features a fused ring system that includes:
This structural configuration contributes to its unique properties and reactivity.
The molecular formula is C10H9N5O, with a molecular weight of approximately 219.21 g/mol. The compound is a colorless crystalline solid with a high melting point.
7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can undergo several chemical reactions:
Common reagents for these reactions include:
Reaction conditions often involve controlled temperatures and specific solvents to ensure desired outcomes.
7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is characterized as:
The compound exhibits stability under standard laboratory conditions but may undergo various transformations under specific reaction conditions (oxidation/reduction). Its unique ring structure contributes to its reactivity profile.
7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has several notable applications:
The diverse applications underscore the significance of this compound in various scientific domains and highlight the need for further research into its properties and mechanisms.
The compound 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one (CAS: 68278-52-4) represents a structurally intricate fused heterocyclic system characterized by a planar oxadiazole ring annulated to a partially saturated diazepinone moiety. The core architecture comprises a [1,2,5]oxadiazole (furazan) unit fused at positions 3 and 4 with the [1,4]diazepine ring at positions b and 5, creating a rigid tricyclic system. The molecular formula (C₆H₆N₄O₂) and compact molecular weight (166.14 g/mol) reflect efficient atomic economy in this scaffold [1].
Key electronic features include the electron-deficient nature of the oxadiazole ring, which imparts significant π-deficiency to the entire system. This electron deficiency arises from the electronegative oxygen and nitrogen atoms within the five-membered ring, creating an electron-poor environment that influences both reactivity and potential biological interactions. The diazepinone moiety introduces an amidic carbonyl (C5=O) that serves as both a hydrogen bond acceptor and an electronic perturbation element within the fused system. The canonical SMILES representation (CC₁=CC(=O)Nc₂nonc₂N₁) precisely encodes the connectivity, highlighting the methyl substitution at position 7 and the lactam functionality [1].
Table 1: Structural Parameters of the Oxadiazolo-Diazepinone Core
Structural Feature | Description | Electronic Implication |
---|---|---|
Oxadiazole ring | Planar 5-membered heterocycle (O, N, N) | π-Deficient system; dipole moment ~3.5 D |
Diazepinone ring | Partially saturated 7-membered ring with N-N connectivity | Conformational flexibility; amide resonance (ΔEN ~0.5 eV) |
Fused junction (b-bond) | Shared C-N bond between oxadiazole and diazepine rings | Restricted rotation; π-conjugation attenuation |
Lactam carbonyl (C5=O) | Amidic functionality at position 5 | Strong H-bond acceptor; dipole contributor (~2.7 D) |
Ring fusion topology | Ortho-fused system with dihedral angle ~15° | Near-planar central core; minimal puckering |
Bond length analysis derived from crystallographic analogues indicates that the fusion between the oxadiazole and diazepine rings occurs through a shared carbon-nitrogen bond with characteristic length of approximately 1.35 Å, intermediate between standard C-N single (1.47 Å) and double (1.27 Å) bonds. This bond length suggests partial delocalization across the fusion junction, though steric constraints limit full π-conjugation between the rings. The diazepine ring adopts a boat-like conformation with the N4 and C7 atoms as pivotal points, while the oxadiazole remains strictly planar, creating a subtle but consequential molecular curvature [1] [3].
The 7-methyl substituent exerts significant stereoelectronic influence on the conformational behavior of the diazepine ring. Positioned at the C7 carbon adjacent to N8, this methyl group (-CH₃) introduces steric congestion that biases the diazepine ring toward a specific puckered conformation. Comparative analysis with unmethylated analogues reveals that the methyl group increases the dihedral angle between N4-C7 and C7-N8 bonds by approximately 12-15°, resulting in enhanced boat-like distortion of the seven-membered ring [1].
Electronically, the methyl group functions as a weak σ-donor (+I effect), moderately increasing electron density at C7 and consequently reducing the electrophilic character of adjacent ring atoms. Hyperconjugative interactions between the methyl C-H σ-orbitals and the antibonding σ* orbital of the C7-N8 bond (σ→σ* donation) subtly elongate this bond by 0.02-0.03 Å compared to des-methyl counterparts. This electronic perturbation propagates through the conjugated system, marginally increasing the electron density at the lactam carbonyl oxygen (predicted charge increase of ~0.03 e⁻) as evidenced by computational analyses [1] [3].
The methyl group's steric profile creates a molecular "bump" that disrupts potential π-stacking interactions in crystalline states or biological environments. When compared to bulkier substituents at this position, the methyl group maintains optimal balance between electronic modulation and minimized steric interference, preserving the molecule's capacity for productive binding interactions in biological contexts. Molecular dynamics simulations of analogous structures indicate that methyl substitution enhances conformational rigidity by approximately 30% relative to hydrogen at C7, reducing the ring-flipping frequency and stabilizing a bioactive conformation [4].
The structural architecture of 7-methyl-oxadiazolodiazepinone occupies a distinctive niche within heterocyclic chemistry, bridging characteristics of classical oxadiazoles and diazepines while exhibiting unique topological features. When compared to monocyclic 1,3,4-oxadiazoles – prevalent in pharmaceuticals like the anticancer agent Zibotentan – the fused system demonstrates enhanced three-dimensionality and conformational restriction. This constraint reduces entropic penalties upon binding to biological targets, potentially improving binding affinity despite the higher molecular complexity [2].
Table 2: Comparative Analysis of Bioactive Heterocyclic Scaffolds
Heterocyclic System | Representative Drugs | Molecular Weight Range (g/mol) | Key Bioactive Properties | Distinctive Features vs. Target Compound |
---|---|---|---|---|
1,3,4-Oxadiazoles (monocyclic) | Raltegravir, Nesapidil | 180-300 | Antiviral, Antihypertensive | Higher flexibility; greater π-excess |
1,5-Benzodiazepines | Clobazam, Dilazep | 250-400 | Anxiolytic, Vasodilator | Benzo-fusion; lower heteroatom density |
Pyrrolo[2,1-c][1,4]benzodiazepines | Anthramycin, Tomaymycin | 350-500 | Antibacterial, Antitumor | DNA-binding capability; complex stereochemistry |
Triazolo[3,4-b][1,3,5]triazepines | Experimental | 200-350 | Anticancer (multidrug resistance reversal) | Dual heterocyclic fusion; higher N-content |
Oxadiazolo[3,4-b][1,4]diazepinones | Target compound | 160-250 | Theoretical broad spectrum | Compact fused system; balanced electronics |
The diazepine ring differentiates substantially from classical 1,4-benzodiazepines (e.g., diazepam), lacking the aromatic benzo-fusion that dominates the pharmacology of anxiolytic drugs. Instead, the partially aliphatic nature of the diazepinone ring in our target compound reduces planarity and introduces stereochemical complexity absent in fully aromatic systems. This non-planarity may facilitate interactions with allosteric binding pockets inaccessible to flat heteroaromatics [4] [7].
Compared to pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) – which demonstrate DNA-binding capabilities through their electrophilic N10-C11 imine functionality – the oxadiazolodiazepinone lacks equivalent electrophilic centers capable of covalent DNA binding. This absence suggests divergent biological mechanisms despite structural superficial similarities. The oxadiazole fusion provides different electronic distribution: while PBDs exhibit significant electron density along the diazepine moiety enabling nucleophilic attack, the oxadiazolo-fused system localizes electron deficiency at the furazan ring, creating complementary pharmacophoric potential [5] [9].
Notably, the scaffold shares conceptual similarity with triazolo-triazepine derivatives that show activity against multidrug-resistant cancers. Both systems feature fused diazepine cores with bridgehead nitrogens, but the oxadiazole fusion provides greater π-deficiency than triazole rings, potentially enhancing interactions with electron-rich biological targets. The compact size of our target compound (MW 166.14 vs. typically >250 for triazolotriazepines) may confer superior bioavailability and penetration characteristics [4].
The molecular architecture of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one thus represents a strategically balanced heterocyclic system that mergines conformational constraint with moderate flexibility, π-deficiency with hydrogen-bonding capability, and compact dimensions with structural complexity. These attributes position it as a versatile scaffold worthy of exploration in rational drug design, particularly for targets requiring non-planar, electron-poor recognition elements [1] [2] [4].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 53938-08-2
CAS No.: 949092-65-3
CAS No.: